1-METHANESULFONYL-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE
Overview
Description
1-METHANESULFONYL-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methanesulfonyl group, a methyl-1,2-oxazol-3-yl group, and a tetrahydroquinoline-6-carboxamide moiety
Preparation Methods
The synthesis of 1-METHANESULFONYL-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE typically involves multiple steps, including the formation of the tetrahydroquinoline core, the introduction of the methanesulfonyl group, and the attachment of the oxazole ring. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process efficiently.
Chemical Reactions Analysis
1-METHANESULFONYL-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-METHANESULFONYL-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-METHANESULFONYL-N-(5-METHYL-1,2-OXAZOL-3-YL)-1,2,3,4-TETRAHYDROQUINOLINE-6-CARBOXAMIDE can be compared with other similar compounds, such as:
1-METHANESULFONYL-N-(5-METHYL-1,2-OXAZOL-3-YL)-PIPERIDINE-2-CARBOXAMIDE: This compound has a similar structure but with a piperidine ring instead of a tetrahydroquinoline ring.
1-METHANESULFONYL-N-(5-METHYL-1,2-OXAZOL-3-YL)-CYCLOPENTANE-2-CARBOXAMIDE: This compound features a cyclopentane ring instead of a tetrahydroquinoline ring. The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-10-8-14(17-22-10)16-15(19)12-5-6-13-11(9-12)4-3-7-18(13)23(2,20)21/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHIJLGUEMJZME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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